molecular formula C11H20N2O4 B13576301 N-Acetyl-L-leucyl-L-alanine CAS No. 91211-88-0

N-Acetyl-L-leucyl-L-alanine

Cat. No.: B13576301
CAS No.: 91211-88-0
M. Wt: 244.29 g/mol
InChI Key: IVVOEMXWWNFLLC-CBAPKCEASA-N
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Description

N-Acetyl-L-leucyl-L-alanine is a compound that belongs to the class of N-acetylated amino acids It is a derivative of L-leucine and L-alanine, two essential amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-L-leucyl-L-alanine can be synthesized through the acetylation of L-leucine and L-alanine. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction proceeds efficiently when the reaction mixture is heated to temperatures between 50°C and 70°C .

Industrial Production Methods: In industrial settings, the production of N-acetylated amino acids, including this compound, often involves the use of acetic anhydride in combination with water or a mixture of water and pyridine. This method allows for the efficient acetylation of amino acids, producing the desired N-acetyl derivatives .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-leucyl-L-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride, water, and pyridine. The reaction conditions typically involve heating the reaction mixture to facilitate the acetylation process .

Major Products Formed: The major products formed from the reactions involving this compound include its acetylated derivatives.

Properties

CAS No.

91211-88-0

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C11H20N2O4/c1-6(2)5-9(13-8(4)14)10(15)12-7(3)11(16)17/h6-7,9H,5H2,1-4H3,(H,12,15)(H,13,14)(H,16,17)/t7-,9-/m0/s1

InChI Key

IVVOEMXWWNFLLC-CBAPKCEASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C

Origin of Product

United States

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